molecular formula C20H21NO3S2 B2454885 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034400-47-8

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2454885
CAS No.: 2034400-47-8
M. Wt: 387.51
InChI Key: VTDFCORTFOJZAV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H21NO3S2 and its molecular weight is 387.51. The purity is usually 95%.
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Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O3_{3}S2_{2}
  • Molecular Weight : 310.4 g/mol
  • CAS Number : 1251577-29-3

These properties indicate that the compound contains multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For example, studies on related thiophene derivatives have shown promising results against viral targets, including reverse transcriptase (RT) inhibition with IC50_{50} values in the low micromolar range .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that derivatives with similar scaffolds can induce apoptosis in cancer cell lines. For instance, compounds containing thiophene rings have been shown to increase p53 expression and activate caspase pathways, leading to cell death in MCF-7 breast cancer cells .

Case Studies

  • Study on Antiviral Efficacy :
    • A series of thiophene derivatives were tested for their efficacy against HIV reverse transcriptase.
    • Compounds exhibited IC50_{50} values ranging from 1.1 μM to 2.3 μM against resistant strains, suggesting that modifications in the thiophene structure can enhance antiviral potency .
  • Anticancer Mechanisms :
    • In a study focusing on the mechanism of action, it was found that certain thiophene derivatives led to significant increases in apoptotic markers in cancer cell lines.
    • The most active compounds showed IC50_{50} values as low as 0.65 μM against MCF-7 cells, indicating strong cytotoxic effects .

Data Tables

Activity Type Compound IC50_{50} (μM)Cell Line/Target
AntiviralThiophene Derivative 11.1HIV RT (resistant strain)
AntiviralThiophene Derivative 22.3HIV RT (wild-type)
AnticancerCompound A0.65MCF-7 (breast cancer)
AnticancerCompound B2.41MCF-7 (breast cancer)

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-24-17-7-4-15(5-8-17)6-9-19(22)21-14-20(23,16-10-12-25-13-16)18-3-2-11-26-18/h2-5,7-8,10-13,23H,6,9,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDFCORTFOJZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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